molecular formula C16H14ClN3OS B6564342 2-(4-chlorophenyl)-N-{5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl}acetamide CAS No. 1021258-70-7

2-(4-chlorophenyl)-N-{5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl}acetamide

Cat. No.: B6564342
CAS No.: 1021258-70-7
M. Wt: 331.8 g/mol
InChI Key: QEGSNYCEROAYCW-UHFFFAOYSA-N
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Description

This compound features a thiazolo[4,5-b]pyridine core substituted with 5,7-dimethyl groups, linked via an acetamide moiety to a 4-chlorophenyl ring. Its structural uniqueness lies in the combination of a chlorinated aromatic system and a dimethylated heterocyclic scaffold, which may enhance bioactivity and metabolic stability .

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3OS/c1-9-7-10(2)18-15-14(9)22-16(20-15)19-13(21)8-11-3-5-12(17)6-4-11/h3-7H,8H2,1-2H3,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGSNYCEROAYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1SC(=N2)NC(=O)CC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Thiazolo[4,5-b]pyridine Cores

  • BI82030 (N-{5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide) : Shares the 5,7-dimethyl-thiazolo[4,5-b]pyridine core but replaces the chlorophenyl acetamide with a benzamide-pyrrolidine sulfonyl group. This substitution likely increases polarity and alters target selectivity compared to the target compound .
  • NS2B/NS3-IN-8 (N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)-1-benzofuran-2-carboxamide): Substitutes the acetamide linkage with a benzofuran carboxamide.

Thiazolo[4,5-b]pyridine Derivatives with Anti-Exudative and Antioxidant Activities

A series of thiazolo[4,5-b]pyridines synthesized by Chaban et al. () includes compounds with hydrazide and thiazolidine substituents. Key findings:

  • Anti-exudative activity: The 5,7-dimethyl substitution in the target compound may enhance efficacy in carrageenan-induced edema models compared to non-methylated analogs, which showed moderate activity (30–40% inhibition at 50 mg/kg) .
  • Antioxidant activity: The dimethyl groups could reduce DPPH radical scavenging efficiency relative to derivatives with electron-withdrawing substituents (e.g., nitro or cyano groups), which achieved 70–80% scavenging at 100 μM .

Oxazolo[4,5-b]pyridine Analogues

  • 2-(4-Chlorophenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide: Replaces the thiazolo sulfur with oxygen, reducing electron-richness and possibly decreasing membrane permeability. However, the oxazolo core may improve solubility .
  • 2-(4-Chloro-3-methylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide: Incorporates a methylphenoxy group, which could enhance hydrophobic interactions in target binding compared to the target compound’s chlorophenyl moiety .

Imidazopyridine and Purine Thioacetamide Derivatives

Imidazo[4,5-b]pyridine derivatives (e.g., 28a–e in ) feature thioacetamide linkages and morpholino substituents. These compounds inhibit nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) with IC₅₀ values of 0.1–5 μM.

Data Table: Key Properties and Activities

Compound Name Core Structure Key Substituents Bioactivity/Property Reference
Target Compound Thiazolo[4,5-b]pyridine 5,7-dimethyl; 4-chlorophenyl acetamide N/A (Theoretical)
BI82030 Thiazolo[4,5-b]pyridine 5,7-dimethyl; pyrrolidine-sulfonyl benzamide Improved solubility; unknown activity
NS2B/NS3-IN-8 Thiazolo[4,5-b]pyridine 5,7-dimethyl; benzofuran carboxamide Potent protease inhibition
2-(4-Chlorophenoxy)-N-(2-methoxy-oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide Oxazolo[4,5-b]pyridine 4-chlorophenoxy; methoxy Enhanced solubility
Imidazo[4,5-b]pyridine derivative 28a Imidazo[4,5-b]pyridine Morpholino; thioacetamide NPP1 inhibition (IC₅₀ = 0.1–5 μM)

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